7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin
CAS No.: 100242-24-8
Cat. No.: VC20746275
Molecular Formula: C21H14O4
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100242-24-8 |
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Molecular Formula | C21H14O4 |
Molecular Weight | 330.3 g/mol |
IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)-4-phenylchromen-2-one |
Standard InChI | InChI=1S/C21H14O4/c22-15-8-6-14(7-9-15)20-19(13-4-2-1-3-5-13)17-11-10-16(23)12-18(17)25-21(20)24/h1-12,22-23H |
Standard InChI Key | MLAIPUZEKYJFIL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O |
Chemical Identifiers
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CAS Number: 100242-24-8
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PubChem CID: 5487069
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IUPAC Name: 7-hydroxy-3-(4-hydroxyphenyl)-4-phenylchromen-2-one
Structural Representation
The compound can be represented in both 2D and 3D formats, showcasing its complex arrangement of atoms and functional groups.
Property | Value |
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Molecular Formula | C21H14O4 |
Molecular Weight | 330.3 g/mol |
CAS Number | 100242-24-8 |
IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)-4-phenylchromen-2-one |
Pharmacological Effects
Research indicates that 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin exhibits various biological activities, including:
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Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.
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Anticoagulant Activity: It may inhibit vitamin K epoxide reductase, an enzyme crucial for blood clotting, thereby exhibiting anticoagulant properties.
Mechanism of Action
The mechanisms underlying the biological activities of this compound involve interactions with multiple molecular targets:
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Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to cell death.
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Enzyme Inhibition: By inhibiting key enzymes involved in coagulation, it reduces the risk of thrombosis.
Similar Compounds
7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin shares structural similarities with other coumarins, which also possess notable biological activities:
Compound | Description |
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7-Hydroxy-4-methylcoumarin | Used as a fluorescent probe in various assays. |
4-Hydroxycoumarin | Widely recognized as an anticoagulant (e.g., warfarin). |
7-Hydroxy-3-methyl-4-phenylcoumarin | Similar structure but with a methyl group instead of a phenyl group, used in medicinal applications. |
Unique Features
The presence of both hydroxy and phenyl groups in 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin enhances its reactivity and biological activity compared to other coumarins.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
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Anticancer Studies: Investigations into its effects on various cancer cell lines have shown promising results regarding its ability to inhibit tumor growth and induce apoptosis.
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Anticoagulant Research: Studies focused on its mechanism as an anticoagulant have provided insights into its role in managing blood clotting disorders.
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